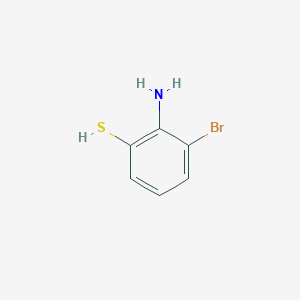

2-Amino-3-bromothiophenol

Description

Significance and Context of Functionalized Aromatic Thiols in Chemical Synthesis

Functionalized aromatic thiols, a class of organic compounds to which 2-amino-3-bromothiophenol belongs, are crucial intermediates in organic synthesis. springerprofessional.de Their utility stems from the reactive nature of the thiol group (-SH), which can participate in numerous chemical transformations. wikipedia.org These compounds serve as foundational materials for creating more complex molecular architectures, including those with applications in medicinal chemistry and materials science. springerprofessional.desmolecule.com The synthesis of aromatic thiols and their derivatives is an expanding area of organosulfur chemistry, driven by the increasing demand for novel functionalized molecules in various industrial and research settings. springerprofessional.deresearchgate.net

The presence of additional functional groups on the aromatic ring, such as the amino and bromo groups in this compound, further enhances their synthetic versatility. evitachem.com These groups can direct the course of chemical reactions and be transformed into other functionalities, allowing for the construction of a diverse range of molecular scaffolds. evitachem.com

Unique Structural Features and Intrinsic Reactivity Potential of this compound

The chemical behavior of this compound is dictated by the interplay of its three functional groups:

Amino Group (-NH₂): This group acts as a directing group in electrophilic aromatic substitution reactions and can participate in condensation and coordination reactions.

Thiol Group (-SH): The thiol group is readily oxidized to form disulfides or sulfonic acids and can act as a nucleophile in various reactions. evitachem.comwikipedia.org

Bromine Atom (-Br): The bromine atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions, offering a site for further molecular elaboration. evitachem.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNS | nih.gov |

| Molecular Weight | 204.08 g/mol | |

| CAS Number | 73628-28-1 | nih.gov |

| Appearance | Typically a crystalline solid | evitachem.com |

Overview of Research Trajectories for this compound

Current research involving this compound is primarily focused on its application as a key intermediate in the synthesis of various organic compounds. evitachem.com A significant area of investigation is its use in the preparation of phenothiazines and their derivatives. rsc.orgresearchgate.netgoogle.comacs.orgresearchgate.netgoogle.com Phenothiazines are a class of heterocyclic compounds with a wide range of applications, including in pharmaceuticals. rsc.org

The synthesis of phenothiazines often involves the reaction of a 2-aminothiophenol (B119425) derivative with a suitably substituted aromatic compound. rsc.orgresearchgate.netgoogle.comresearchgate.net this compound, with its reactive sites, serves as a valuable precursor in these synthetic routes. google.com For example, it can be condensed with other molecules to form the core phenothiazine (B1677639) structure. google.com Researchers are exploring various catalytic systems, including those based on copper and rhodium, to facilitate these transformations efficiently. researchgate.netresearchgate.netgoogle.com

Beyond phenothiazine synthesis, the unique reactivity of this compound makes it a target for the development of novel synthetic methodologies. evitachem.com Its derivatives are also being investigated for their potential biological activities, including antimicrobial and anticancer properties, although this research is still in its early stages. evitachem.com The compound's utility extends to the production of dyes and pigments. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKGZDFJIHWLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538054 | |

| Record name | 2-Amino-3-bromobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73628-28-1 | |

| Record name | 2-Amino-3-bromobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 3 Bromothiophenol and Its Precursors

Established Synthetic Routes to 2-Amino-3-bromothiophenol

The most conventional and direct method for synthesizing this compound involves the selective bromination of its direct precursor, 2-Aminothiophenol (B119425).

The standard synthesis of this compound involves the direct electrophilic bromination of 2-Aminothiophenol. evitachem.com In this reaction, the starting material is treated with an electrophilic bromine source. The amino (-NH₂) and thiol (-SH) groups are both ortho-, para-directing activators of the benzene (B151609) ring. Their relative positions direct the incoming electrophile. The amino group strongly directs electrophiles to its ortho (position 3) and para (position 5) positions. The thiol group also directs to its ortho (position 3) and para (position 5) positions. This confluence of directing effects makes position 3 a primary target for bromination, though competitive bromination at position 5 can occur.

A typical procedure involves treating 2-Aminothiophenol with molecular bromine (Br₂) in a suitable solvent, such as acetic acid, under mild temperature conditions to minimize side reactions and over-bromination. evitachem.com

Controlling the regioselectivity to favor the desired 3-bromo isomer over the 5-bromo isomer and dibrominated products is the principal challenge in this synthesis. Optimization hinges on the careful selection of the brominating agent, solvent, and reaction temperature.

Alternative brominating agents to molecular bromine, such as N-Bromosuccinimide (NBS), are often employed to achieve milder reaction conditions and improved selectivity. The use of complexing agents like hexamethylenetetramine–bromine (HMTAB) has been shown to be a highly efficient and regioselective method for the bromination of activated aromatic compounds, offering a potential route to control the outcome. researchgate.net The reaction temperature is critical; lower temperatures generally enhance selectivity by reducing the energy available for the formation of the higher-activation-energy 5-bromo isomer. Solvent choice can also influence the reaction's course; polar solvents like acetic acid are common, but others may be explored to fine-tune the electrophilicity of the bromine and the substrate's reactivity. evitachem.com

| Parameter | Variation | Effect on Regioselectivity & Yield | Reference |

| Brominating Agent | Molecular Bromine (Br₂) | Standard, but can lead to over-bromination and side products. | evitachem.com |

| N-Bromosuccinimide (NBS) | Milder alternative, often provides higher selectivity for monobromination. | ||

| Hexamethylenetetramine-Bromine (HMTAB) | Efficient reagent for regioselective bromination of activated systems. | researchgate.net | |

| Solvent | Acetic Acid | Commonly used polar solvent that facilitates the reaction. | evitachem.com |

| Dichloromethane | Used with reagents like HMTAB to control reactivity. | researchgate.net | |

| Temperature | Room Temperature to 25 °C | Generally favored to ensure selective monobromination. | |

| Low Temperature (e.g., 0 °C) | Can increase regioselectivity by favoring the kinetically controlled product. | google.com |

Innovative Synthetic Approaches to Access this compound Equivalents

Beyond direct bromination, novel synthetic strategies have emerged that provide access to the this compound scaffold, often through multi-step sequences involving advanced intermediates.

A modern and powerful method for synthesizing ortho-bromobenzenethiol equivalents involves the functionalization of aryne intermediates. organic-chemistry.orgelsevierpure.com This approach circumvents the regioselectivity challenges of direct electrophilic bromination. The strategy relies on the reaction of an aryne with a thiolating agent, followed by trapping the resulting aryl anion with a bromine source. nih.gov

In a representative protocol, an aryne is generated in situ from a precursor like an ortho-silylaryl triflate. This highly reactive intermediate is then trapped by a nucleophilic sulfur source, such as potassium xanthate. The resulting aryl anion is subsequently quenched with an electrophilic brominating agent like bromopentafluorobenzene (B106962) to yield the ortho-bromoaryl xanthate. organic-chemistry.orgacs.org This xanthate serves as a stable, odorless equivalent of 2-bromothiophenol (B30966) and can be readily converted to the free thiol when needed. This method demonstrates excellent functional group tolerance. nih.govacs.org

| Aryne Precursor | Sulfur Source | Bromine Source | Product (o-Bromoaryl Xanthate) | Yield | Reference |

| 2-(Trimethylsilyl)phenyl triflate | Potassium O-ethyl xanthate | C₆F₅Br | O-(2-Bromophenyl) S-ethyl dithiocarbonate | 71% | organic-chemistry.org |

| 4,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate | Potassium O-ethyl xanthate | C₆F₅Br | O-(2-Bromo-4,5-dimethoxyphenyl) S-ethyl dithiocarbonate | 72% | acs.org |

| 2-(Trimethylsilyl)naphthalen-3-yl triflate | Potassium O-ethyl xanthate | C₆F₅Br | O-(3-Bromo-2-naphthyl) S-ethyl dithiocarbonate | 68% | acs.org |

Transition-metal catalysis offers a versatile platform for constructing the C-S and C-Br bonds required for the target molecule, often with high precision and under mild conditions. These methods typically build the molecule from simpler, functionalized precursors.

One such advanced strategy involves a one-pot, dual-catalytic process. For example, a rhodium(III)-catalyzed C-H thiolation of a directed substrate like acetanilide (B955) with 2-bromothiophenol can be followed by a copper(II)-catalyzed intramolecular C-N amination to build phenothiazine (B1677639) scaffolds. researchgate.net While this produces a more complex heterocycle, the core C-H thiolation step demonstrates a powerful method for C-S bond formation ortho to an amino group. Adapting this logic, a directed C-H bromination of an N-protected aniline (B41778) followed by a transition-metal-catalyzed thiolation could provide a viable route.

Nickel-catalyzed reactions have also been employed to generate 2-bromothiophenol in situ from 2-bromobenzenesulfonyl chloride, which then participates in further cyclization reactions. acs.org This demonstrates a transition-metal-mediated reduction/synthesis of the key precursor, which could be intercepted before subsequent reactions.

| Catalyst System | Reaction Type | Starting Materials | Relevance to Synthesis | Reference |

| Rh(III) / Cu(II) | C-H Thiolation / C-N Amination | Acetanilide, 2-Bromothiophenol | Demonstrates directed C-S bond formation ortho to an amine. | researchgate.net |

| Ni(0) / Mo(CO)₆ | Reduction / Carbonylative Cyclization | 2-Bromobenzenesulfonyl chloride, Alkyne | In situ generation of 2-bromothiophenol as a reactive intermediate. | acs.org |

| Pd(II) | Cross-Coupling | 4-bromoindole, 4-iodoanisole | Suzuki coupling showcases C-C bond formation, a principle applicable to C-S or C-N bond formation on halo-anilines. | mdpi.com |

| Cu(I) | Thiolation / Annulation | 2-bromo alkynylbenzenes, Sodium sulfide (B99878) | Provides a method for C-S bond formation and cyclization to build sulfur-containing heterocycles. | organic-chemistry.org |

Scalable Production Strategies for this compound

The development of scalable and efficient production strategies is crucial for the industrial availability of this compound. Key considerations include cost of starting materials, reaction efficiency, operational simplicity, and safety.

For the established electrophilic bromination route, scaling up involves optimizing parameters such as temperature and reactant concentration to maximize yield and minimize waste. The use of continuous flow reactors can offer significant advantages for large-scale production by enabling precise control over reaction parameters, improving heat transfer, and enhancing safety, particularly for exothermic reactions like bromination.

In Depth Analysis of Reactivity and Reaction Mechanisms of 2 Amino 3 Bromothiophenol

Inherent Reactivity of the Amino and Thiol Functional Groups

The amino group (-NH₂) in 2-Amino-3-bromothiophenol is a potent nucleophile and a key functional group for forming carbon-nitrogen bonds. Its nucleophilic character allows it to readily participate in condensation reactions with carbonyl compounds, such as aldehydes and carboxylic acids. mdpi.com

One of the most significant applications of this reactivity is in the synthesis of benzothiazoles. The reaction of 2-aminothiophenols with carbonyl compounds typically proceeds through a three-stage pathway:

Formation of an imine thiophenol (ITP).

Cyclization to form a benzothiazolidine intermediate.

Oxidative aromatization to yield the final 2-substituted benzothiazole (B30560). mdpi.com

For example, the condensation of 2-aminothiophenols with various benzaldehydes can be achieved using an oxidizing agent like sodium hydrosulfite to afford 2-arylbenzothiazoles. mdpi.com Similarly, reaction with carboxylic acids or their derivatives can lead to the formation of 2-substituted benzothiazoles. nih.gov This cyclization can be promoted by reagents like polyphosphoric acid (PPA) or proceed under metal-free conditions. nih.gov The reaction with acetic anhydride (B1165640), for instance, leads to the formation of 2-methyl-4-bromobenzothiazole through acylation of the amino group, followed by intramolecular nucleophilic attack by the sulfur atom and subsequent dehydration.

| Reactant | Conditions/Catalyst | Product Type | Reference |

|---|---|---|---|

| Aldehydes | Sodium Hydrosulfite (Oxidant) | 2-Arylbenzothiazoles | mdpi.com |

| Carboxylic Acids | Polyphosphoric Acid (PPA) | 2-Substituted Benzothiazoles | nih.gov |

| Acetic Anhydride | - | 2-Methyl-4-bromobenzothiazole | |

| N-protected amino acids | Molecular Iodine (Lewis Acid) | 2-Substituted Benzothiazoles | mdpi.com |

The thiol (-SH) group is highly susceptible to oxidation, a fundamental characteristic of its redox chemistry. nih.gov This reactivity allows for the controlled formation of various sulfur-oxygen species. The oxidation of the thiol in this compound can yield disulfides, sulfenic acids, sulfinic acids, and sulfonic acids, depending on the oxidant and reaction conditions. nih.govevitachem.com

Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) can be used to convert the thiol group into sulfoxides or sulfones. evitachem.com The initial two-electron oxidation of a thiolate leads to a sulfenic acid (R-SOH). nih.gov This intermediate is reactive and can react with another thiol to form a disulfide bond or undergo further oxidation to the more stable sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids. nih.gov The formation of these higher oxidation states is generally irreversible, with some exceptions in biological systems. nih.gov

| Oxidation Product | General Structure | Oxidizing Agent(s) | Reference |

|---|---|---|---|

| Disulfide | R-S-S-R' | Mild oxidants, air | |

| Sulfenic Acid | R-SOH | H₂O₂, Peroxynitrite | nih.gov |

| Sulfinic Acid | R-SO₂H | Further oxidation of sulfenic acid | nih.gov |

| Sulfone/Sulfoxide | R-SO₂-R'/R-SO-R' | Hydrogen Peroxide, m-CPBA | evitachem.com |

| Sulfonic Acid | R-SO₃H | Strong oxidizing agents |

The thiol group's reactivity extends to "click chemistry," specifically thiol-ene and thiol-yne reactions. These reactions are characterized by high yields, stereoselectivity, and rapid rates, making them powerful tools for molecular construction. wikipedia.orgwikipedia.org

Thiol-Ene Reaction : This reaction involves the addition of a thiol across a double bond (alkene) to form a thioether. wikipedia.org The process can proceed via a free-radical or a Michael addition mechanism, both typically resulting in an anti-Markovnikov product. wikipedia.org The free-radical pathway can be initiated by UV light or a radical initiator, which generates a thiyl radical that propagates the reaction. wikipedia.org

Thiol-Yne Reaction : This is the analogous reaction involving the addition of a thiol to an alkyne. wikipedia.org The reaction can result in a mono-addition product (an alkenyl sulfide) or a di-addition product where two thiol molecules add across the triple bond. wikipedia.org Like the thiol-ene reaction, it often proceeds via a radical mechanism and results in anti-Markovnikov addition. wikipedia.org

These hydrothiolation reactions are highly efficient and atom-economical methods for forming carbon-sulfur bonds. researchgate.net The versatility and robustness of these reactions suggest that this compound is a suitable substrate for creating complex molecular architectures and functional materials. nih.gov

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring provides a handle for further functionalization through substitution and coupling reactions.

While aromatic rings are generally resistant to nucleophilic attack, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions. wikipedia.org The reaction involves the displacement of a leaving group, such as a halide, by a nucleophile. wikipedia.org For SₙAr to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

In this compound, the amino and thiol groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct SₙAr at the bromine position is generally unfavorable without modification or under harsh conditions. libretexts.org The mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. pressbooks.pub For simple aryl halides without activating groups, this intermediate is too high in energy to form at a practical rate. libretexts.org However, substitution can be achieved with very strong nucleophiles. evitachem.com

The carbon-bromine bond in this compound is an ideal site for metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. unileon.es Palladium-catalyzed reactions are particularly prominent in this area. nih.gov

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide. The bromine atom on this compound can readily participate in Suzuki reactions with various boronic acids or esters to form new C-C bonds, yielding biaryl compounds. nih.gov

Sonogashira Coupling : This involves the coupling of a terminal alkyne with an aryl halide. This compound could be coupled with various alkynes to introduce alkynyl moieties onto the aromatic ring. nih.govresearchgate.net

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This would allow for the introduction of a secondary or tertiary amino group at the position of the bromine atom. nih.gov

Heck Reaction : This reaction couples the aryl halide with an alkene to form a substituted alkene, providing a method to introduce vinyl groups. researchgate.net

These cross-coupling reactions offer a versatile platform for elaborating the structure of this compound, enabling the synthesis of a diverse range of derivatives. researchgate.net

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | C-C (Aryl-Aryl) | Pd catalyst, Base | nih.gov |

| Heck | Alkene | C-C (Aryl-Vinyl) | Pd catalyst, Base | researchgate.net |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd catalyst, Cu co-catalyst, Base | nih.gov |

| Buchwald-Hartwig | Amine | C-N (Aryl-Amine) | Pd catalyst, Ligand, Base | nih.gov |

Electrophilic Aromatic Substitution on the Thiophenol Ring of this compound

The thiophenol ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating amino (-NH₂) and thiol (-SH) groups. Both of these groups are ortho-, para-directing activators, meaning they increase the electron density at the positions ortho and para relative to themselves, making the ring more susceptible to attack by electrophiles.

The amino group is a strong activating group (+M effect), which directs incoming electrophiles primarily to its ortho and para positions. Similarly, the thiol group is also an ortho-, para-directing activator. In the case of this compound, the positions on the ring are C4, C5, and C6.

Position C5 is para to the amino group and ortho to the thiol group.

Position C6 is meta to the amino group and ortho to the bromine atom.

Position C4 is ortho to both the amino and bromo substituents.

Considering the directing effects:

The amino group strongly activates positions C4 (ortho) and C6 (para, but this position is already substituted with -SH). The primary activation is at C4.

The thiol group activates positions C4 (ortho) and C6 (para).

The bromo group is a deactivator due to its inductive effect (-I) but is also ortho-, para-directing due to its resonance effect (+M). It directs to positions C2 (occupied by -NH2) and C4.

The combined effect of the strongly activating amino group and the thiol group suggests that electrophilic substitution would be highly favored at the C4 and C6 positions. However, steric hindrance from the adjacent bromine atom at C3 might influence the regioselectivity, potentially favoring substitution at the less hindered C6 position. While the principles of electrophilic aromatic substitution predict this reactivity, specific documented examples of reactions such as nitration, halogenation, or Friedel-Crafts reactions on the this compound ring are not extensively reported in readily available scientific literature. The high reactivity of the thiol and amino groups themselves (e.g., oxidation of the thiol, acylation of the amine) often requires protection of these groups before performing EAS reactions on the ring.

Intramolecular Cyclization and Rearrangement Mechanisms

This compound is a valuable precursor for the synthesis of sulfur- and nitrogen-containing heterocycles, primarily through intramolecular cyclization reactions. These reactions lead to the formation of important scaffolds like benzothiazoles and phenothiazines.

Benzothiazole Formation:

One of the most direct applications of this compound in intramolecular cyclization is the synthesis of brominated benzothiazole derivatives. For instance, the reaction with acetic anhydride leads to the formation of 2-methyl-4-bromobenzothiazole.

Reaction Mechanism:

N-Acylation: The reaction initiates with the nucleophilic amino group attacking the electrophilic carbonyl carbon of acetic anhydride. This forms an N-acetylated intermediate.

Intramolecular Cyclization: The sulfur atom of the thiol group then acts as a nucleophile, attacking the carbonyl carbon of the newly formed amide. This step forms a five-membered heterocyclic ring intermediate.

Dehydration: The intermediate subsequently undergoes dehydration (loss of a water molecule) to form the stable aromatic benzothiazole ring system.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| This compound | Acetic Anhydride | 2-Methyl-4-bromobenzothiazole | 90.7 |

Phenothiazine (B1677639) Formation:

Phenothiazines are tricyclic heterocyclic compounds with significant applications, particularly in pharmaceuticals. The synthesis of a phenothiazine scaffold from this compound typically involves a two-step process: first, the formation of a 2-aminodiphenyl sulfide (B99878) intermediate, followed by an intramolecular cyclization.

The formation of the diaryl sulfide intermediate is achieved via C-N or C-S bond-forming reactions (discussed in section 3.5). Once the brominated 2-aminodiphenyl sulfide is formed, it can undergo intramolecular cyclization, usually catalyzed by palladium or copper, to yield a brominated phenothiazine. This cyclization involves the formation of a new C-N bond between the amino group and the second aromatic ring.

In some related syntheses, a Smiles rearrangement may occur. This is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from one heteroatom to another. While not directly initiated from this compound, it is a key mechanistic step in certain phenothiazine syntheses from more complex diaryl sulfide precursors.

Mechanistic Investigations of Selective Bond Formations Involving this compound

The functional groups of this compound provide multiple sites for selective bond formations, which are crucial for constructing more complex molecules. The bromine atom allows for carbon-carbon and carbon-heteroatom cross-coupling reactions, while the amino and thiol groups can act as nucleophiles.

The formation of a C-N bond is central to the synthesis of phenothiazines from this compound. This is typically achieved by coupling the thiol group with a suitable aryl halide, followed by an intramolecular C-N cyclization. Alternatively, the bromine atom on the this compound ring can participate in intermolecular C-N bond-forming reactions. The two most prominent metal-catalyzed methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl halides and amines. In the context of synthesizing a phenothiazine precursor, this compound would first react via its thiol group with an ortho-halo-nitroarene. The resulting diaryl sulfide, which now contains an amino group on one ring and a nitro group on the other, can then undergo reduction of the nitro group to an amine, followed by an intramolecular Buchwald-Hartwig amination (coupling the C-Br bond with the newly formed amino group) to close the central ring of the phenothiazine.

The general mechanism involves:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br).

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine.

Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with amines, alcohols, or thiols. Similar to the Buchwald-Hartwig reaction, it can be used to form the 2-aminodiphenyl sulfide intermediate required for phenothiazine synthesis. This reaction typically requires higher temperatures than palladium-catalyzed methods.

The mechanism is thought to involve:

Formation of a copper(I) amide or thiolate.

Reaction of this copper intermediate with the aryl halide.

Reductive elimination to form the C-N or C-S bond and a copper(I) halide.

The thiol group of this compound makes it an excellent substrate for C-S bond formation reactions, which are fundamental in organosulfur chemistry. These reactions can be used to synthesize diaryl sulfides, which, as mentioned, are key intermediates for phenothiazines.

Copper-Catalyzed C-S Coupling: Copper-catalyzed reactions are widely used for the coupling of thiols with aryl halides (an Ullmann-type reaction). The thiol group of this compound can react as a nucleophile with various aryl halides. These reactions are typically performed in the presence of a copper catalyst (e.g., CuI) and a base.

Palladium-Catalyzed C-S Coupling: Palladium complexes are also effective catalysts for C-S bond formation. The mechanism is analogous to the Buchwald-Hartwig amination, involving oxidative addition of the aryl halide to a Pd(0) center, followed by coordination of the thiolate and reductive elimination to afford the diaryl sulfide.

Applications of 2 Amino 3 Bromothiophenol As a Versatile Chemical Building Block

Role in Multicomponent Reactions for Complexity Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are a powerful tool for generating molecular complexity efficiently. nih.govbeilstein-journals.org The precursors of 2-Amino-3-bromothiophenol are well-suited for such reactions.

A notable example is the palladium-catalyzed, three-component synthesis of phenothiazines. chim.it This reaction brings together 2-bromothiophenol (B30966), a primary amine, and 1-bromo-2-iodobenzene (B155775) in a one-pot domino process. This strategy allows for the rapid assembly of the complex phenothiazine (B1677639) core by forming three new bonds (one C-S and two C-N) with high atom economy. chim.it This approach underscores the value of the functionalities present in this compound, which are assembled from separate reagents in this MCR.

Table 2: Three-Component Synthesis of Phenothiazine Based on the reaction described by Jørgensen and co-workers. rsc.orgchim.it

| Component 1 | Component 2 | Component 3 | Key Conditions | Product |

|---|---|---|---|---|

| 2-Bromothiophenol | Primary Amine (R-NH₂) | 1-Bromo-2-iodobenzene | Pd Catalyst, Base, Heat | N-Substituted Phenothiazine |

Development of Ligands for Metal Catalysis

The functional groups of this compound make it an excellent candidate for use as a bidentate ligand in transition metal catalysis. researchgate.net Bidentate ligands, which bind to a metal center through two donor atoms, are crucial for controlling the reactivity and selectivity of catalysts. purdue.edu

The molecule possesses a soft sulfur donor (thiolate) and a harder nitrogen donor (amine), which can form a stable five-membered chelating ring with a metal ion. This N,S-bidentate coordination is a well-established motif in coordination chemistry. nih.gov The combination of a strong σ-donating amine with a soft, polarizable sulfur atom can effectively stabilize various transition metals, such as palladium and nickel, which are widely used in cross-coupling reactions. nih.gov

While direct catalytic applications using this compound as a ligand are not extensively reported, its structure is analogous to other successful ligand classes, such as mono-N-protected amino acids (MPAAs), which are effective bidentate ligands for palladium-catalyzed C-H functionalization. mdpi.com The bromine atom on the aromatic backbone of this compound offers an additional advantage, providing a site for further modification to fine-tune the steric and electronic properties of the ligand for specific catalytic applications.

Intermediate in the Synthesis of Specialty Chemicals

This compound is a valuable precursor for a range of specialty chemicals due to the differential reactivity of its functional groups. The thiol group is a potent nucleophile, the amino group can be readily acylated or participate in condensation reactions, and the bromine atom allows for cross-coupling reactions or can act as a leaving group. This trifunctionality is key to its utility as a building block for more complex molecular architectures. evitachem.com

While specific examples of commercial dyes synthesized directly from this compound are not extensively documented in public literature, the aminothiophenol scaffold is a well-established component in the dye industry. lookchem.com The presence of the amino group allows it to act as a diazo component in the formation of azo dyes. Aromatic amines are typically diazotized and then coupled with an electron-rich species to form the azo chromophore (-N=N-).

Systematic studies on related compounds have shown that aminothiophenes are effective diazo components for producing blue disperse dyes, whereas their benzene-based analogues tend to produce orange to red dyes. researchgate.net The specific shade and properties of a dye derived from this compound would be influenced by the electronic effects of the bromo and thiol substituents on the aromatic ring, as well as the coupling partner used in the synthesis. Its role as an intermediate suggests its utility in creating a variety of colors, particularly for industries like textiles and plastics. lookchem.com

The most significant application of this compound as an intermediate is in the synthesis of sulfur- and nitrogen-containing heterocyclic compounds, which form the backbone of many functional materials.

Benzothiazole (B30560) Derivatives: Benzothiazoles are a class of compounds with applications in pharmaceuticals, anticancer agents, and material science. this compound can be readily cyclized to form brominated benzothiazole derivatives. For instance, the reaction with acetic anhydride (B1165640) results in the formation of 2-methyl-4-bromobenzothiazole. This reaction proceeds through acylation of the amino group, followed by an intramolecular nucleophilic attack by the sulfur atom and subsequent dehydration to form the stable heterocyclic ring.

Interactive Table: Synthesis of Brominated Benzothiazole

| Reactant 1 | Reactant 2 | Product | Yield (%) | Ref. |

| This compound | Acetic Anhydride | 2-Methyl-4-bromobenzothiazole | 90.7 |

These brominated benzothiazole intermediates can be further functionalized, making them key building blocks for more complex materials. organic-chemistry.org Additionally, related aminothiophenols are used to create benzothiazolones, which serve as intermediates for agricultural chemicals and pharmaceuticals. mdpi.com

Phenothiazine Scaffolds: Phenothiazines are another critical class of heterocycles with widespread applications, serving as the core structure in antipsychotic drugs, molecular wires, chemiluminescence emitters, and photoredox catalysts. rsc.org The synthesis of phenothiazines often involves the intramolecular C-N bond formation from a 2-aminodiphenyl sulfide (B99878) intermediate.

This compound is a suitable precursor for creating a brominated 2-aminodiphenyl sulfide through a reaction like the Ullmann condensation or Buchwald-Hartwig amination with a suitable aryl halide. The resulting intermediate can then undergo an intramolecular cyclization, typically catalyzed by copper or palladium, to yield a brominated phenothiazine. rsc.org This bromo-substituted phenothiazine core can then be subjected to further synthetic modifications to develop novel functional materials and pharmaceutically active agents. rsc.orgacs.org

Contribution to Asymmetric Synthesis Methodologies

The direct application of this compound in asymmetric synthesis is an area of potential rather than established practice. Its structure suggests it could serve as a precursor for chiral drugs or be used in asymmetric catalysis. However, specific methodologies employing this compound as a chiral ligand or catalyst are not widely reported.

An indirect but notable contribution is through its derivatives. Benzothiazolones, which can be synthesized from 2-aminothiophenols, have been identified as useful achiral templates for asymmetric catalysis. mdpi.com In this approach, the rigid benzothiazolone structure is temporarily used to control the stereochemical outcome of a reaction before being removed, imparting chirality to the product. While this does not involve the direct use of this compound in the asymmetric step, it highlights how its derivatives can play a crucial role in the development of stereoselective synthetic methods.

Exploration in Electrocatalysis and Electrochemical Synthesis

The exploration of this compound in electrocatalysis and electrochemical synthesis is largely theoretical at present, based on the known behavior of related thiophenol compounds. Thiol-containing molecules are known to self-assemble on the surfaces of metal electrodes and nanoparticles, including gold, platinum, and molybdenum disulfide. rsc.orgacs.orgresearchgate.net This surface grafting is a common strategy for modifying electrode properties to create or enhance electrocatalytic activity. nih.govacs.org

For example, studies have shown that grafting p-aminothiophenol onto platinum nanoparticles can significantly improve their efficiency in the electrocatalytic hydrogen evolution reaction by altering the electronic structure of the platinum surface. researchgate.net Similarly, 4-bromothiophenol (B107966) has been used as a reagent in electrochemical synthesis protocols. chemrxiv.org

Based on these findings, this compound is a promising candidate for electrode surface modification.

The thiol group would act as an anchor, forming a stable bond with the electrode or nanoparticle surface. rsc.org

The amino and bromo groups would modulate the electronic environment of the catalyst-surface interface. Their electron-donating or -withdrawing properties could tune the catalytic activity and selectivity for specific electrochemical reactions, such as CO2 reduction or oxygen reduction reactions. acs.org

While direct experimental studies on the electrocatalytic applications of this compound are yet to be published, its structural features make it a molecule of interest for the future design of novel hybrid electrocatalysts.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Amino-3-bromothiophenol in solution. Analysis of one-dimensional and two-dimensional spectra allows for unambiguous assignment of all proton and carbon signals, confirming the specific substitution pattern on the benzene (B151609) ring.

Detailed Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic effects of the three substituents on the aromatic ring: the electron-donating amino (-NH₂) and thiol (-SH) groups, and the electron-withdrawing bromo (-Br) group.

Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions C4, C5, and C6. The chemical shifts and coupling patterns are characteristic of a 1,2,3-trisubstituted benzene ring. The protons of the amino group (-NH₂) and the thiol group (-SH) will appear as distinct, often broad, signals that can be confirmed by D₂O exchange. Based on data from analogous substituted thiophenols and anilines, the predicted chemical shifts can be estimated. For the related compound 2-amino-5-bromobenzenethiol, aromatic protons appear in the range of δ 7.30-6.80 ppm, the NH₂ protons as a singlet at δ 4.45 ppm, and the SH proton as a singlet at δ 2.85 ppm. ijcrt.org For this compound, the proton at C6 would likely be the most downfield of the aromatic protons due to the influence of the adjacent bromine atom.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum will display six signals for the aromatic carbons, as they are all chemically non-equivalent. The chemical shifts are influenced by the inductive and resonance effects of the substituents. The carbon atom attached to the bromine (C3) is expected to be significantly shielded compared to an unsubstituted carbon, while the carbons bearing the amino (C2) and thiol (C1) groups will also show characteristic shifts.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

| C1-SH | ~2.8 - 3.5 | ~115 - 125 | ¹H: Broad singlet, D₂O exchangeable. ¹³C: Influenced by amino and bromo groups. |

| C2-NH₂ | ~4.4 - 5.0 | ~140 - 150 | ¹H: Broad singlet, D₂O exchangeable. ¹³C: Strongly deshielded by the nitrogen atom. |

| C3-Br | - | ~110 - 120 | ¹³C: Shielded due to the heavy atom effect of bromine. |

| C4-H | ~6.8 - 7.1 | ~125 - 130 | ¹H: Doublet of doublets. |

| C5-H | ~6.6 - 6.9 | ~118 - 123 | ¹H: Triplet or doublet of doublets. |

| C6-H | ~7.1 - 7.4 | ~128 - 133 | ¹H: Doublet of doublets, expected to be the most downfield aromatic proton. |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra and establishing the precise connectivity of the molecule. wikipedia.orgipb.pt

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would definitively establish the connectivity of the aromatic protons. Cross-peaks would be observed between adjacent protons, confirming the H4-H5-H6 spin system. The absence of a correlation from any of these protons to the signals for the NH₂ or SH protons would confirm their attachment to heteroatoms. walisongo.ac.id

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with their directly attached carbon atoms. An HSQC or HMQC spectrum would link the signals for H4, H5, and H6 to their respective carbon atoms C4, C5, and C6, confirming the one-bond C-H connectivities. wikipedia.orgipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals correlations between protons and carbons over two or three bonds. This technique would provide the final proof of the substitution pattern. Key expected correlations include:

The SH proton showing correlations to C1, C2, and C6.

The NH₂ protons showing correlations to C2, C1, and C3.

The aromatic proton H6 showing correlations to C1, C2, C4, and C5. These long-range correlations would unambiguously confirm the relative positions of the three substituents. ipb.pt

Dynamic NMR for Conformational Studies and Exchange Processes

Dynamic NMR (DNMR) spectroscopy can be employed to study time-dependent phenomena such as conformational changes and chemical exchange processes. nih.gov For this compound, variable-temperature (VT) NMR studies could provide insight into:

Rotational Barriers: The rotation around the C-S and C-N bonds may be hindered. At low temperatures, distinct conformers might be observed, leading to a splitting of NMR signals. As the temperature is raised, the rotation becomes faster on the NMR timescale, causing these signals to coalesce.

Intramolecular Hydrogen Bonding: The proximity of the -NH₂ and -SH groups allows for the possibility of an intramolecular hydrogen bond between the thiol proton and the amino nitrogen (or vice-versa). VT-NMR can probe this interaction, as changes in temperature would affect the chemical shift of the proton involved in the hydrogen bond.

Proton Exchange: The exchange rate of the labile -NH₂ and -SH protons with the solvent or with each other can be studied. This is often observed as a broadening of the signals, and the rate can be quantified using specialized DNMR techniques.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, serving as a molecular fingerprint. mt.comresearchgate.net They are particularly useful for identifying functional groups and studying non-covalent interactions like hydrogen bonding.

Characterization of Functional Group Vibrations and Hydrogen Bonding Networks

The FTIR and Raman spectra of this compound exhibit characteristic bands corresponding to its functional groups. The presence of both an amino and a thiol group allows for potential intra- and intermolecular hydrogen bonding, which would influence the position and shape of their respective stretching bands.

N-H Vibrations: The amino group typically shows two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. For the related 2-amino-5-bromobenzenethiol, these appear at 3400 and 3290 cm⁻¹. ijcrt.org The presence of hydrogen bonding would cause these bands to broaden and shift to lower wavenumbers.

S-H Vibrations: The S-H stretching vibration is typically weak in the IR spectrum but can be more prominent in the Raman spectrum. It appears in the 2550-2600 cm⁻¹ range. In 2-amino-5-bromobenzenethiol, this band is observed at 2475 cm⁻¹, suggesting some degree of interaction. ijcrt.org

Aromatic Vibrations: The C=C stretching vibrations of the benzene ring appear in the 1400-1600 cm⁻¹ region. C-H out-of-plane bending vibrations below 900 cm⁻¹ are characteristic of the 1,2,3-substitution pattern.

C-Br Vibration: The C-Br stretching vibration is expected in the far-infrared region, typically between 600 and 700 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Spectrum (FTIR/Raman) | Notes |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | FTIR (Strong) | Two distinct bands expected. Position and width are sensitive to hydrogen bonding. ijcrt.org |

| Thiol (-SH) | Stretch | 2450 - 2600 | Raman (Moderate), FTIR (Weak) | Often a sharp, weak band. Broadening indicates hydrogen bonding. ijcrt.org |

| Aromatic C-H | Stretch | 3000 - 3100 | FTIR/Raman (Moderate) | Multiple bands expected. |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | FTIR/Raman (Strong) | A series of sharp bands characteristic of the aromatic skeleton. |

| C-N | Stretch | 1250 - 1350 | FTIR (Strong) | |

| C-S | Stretch | 600 - 800 | Raman (Strong) | Often more easily observed in Raman spectra. researchgate.net |

| C-Br | Stretch | 600 - 700 | FTIR/Raman (Moderate) | Located in the fingerprint region. |

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption and Surface Chemistry

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. rsc.org For this compound, SERS provides a powerful method to investigate its surface chemistry.

The molecule is expected to chemisorb onto the metal surface via its thiol group, forming a self-assembled monolayer (SAM). nih.gov This interaction anchors the molecule to the surface, and the SERS spectrum reveals detailed information about this process:

Enhanced Signals: The Raman signals of the molecule are dramatically enhanced, allowing for detection at very low concentrations.

Adsorption Geometry: The relative enhancement of different vibrational modes provides clues about the molecule's orientation on the surface. According to SERS surface selection rules, vibrations with a component perpendicular to the surface are typically enhanced the most. This can help determine if the benzene ring is oriented upright or tilted with respect to the surface. nih.gov

Surface Interactions: The SERS spectrum can reveal chemical changes upon adsorption. For instance, the disappearance of the S-H stretching band and the appearance of a strong C-S band would confirm covalent bond formation between the sulfur and the metal surface. Shifts in the vibrational frequencies of the amino and bromo groups can indicate their proximity and interaction with the metal surface or neighboring molecules. Studies on similar molecules like p-aminothiophenol have shown that laser power and surface coverage can influence the resulting spectra, sometimes leading to surface-catalyzed reactions like dimerization. rsc.orgnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu For this compound, the spectrum is primarily influenced by the benzene ring and its substituents: the electron-donating amino (-NH₂) and thiol (-SH) groups, and the electron-withdrawing bromo (-Br) group.

The UV-Vis spectrum of this compound in a non-polar solvent like cyclohexane (B81311) is expected to display multiple absorption bands characteristic of substituted benzene derivatives. hnue.edu.vn These absorptions arise from π → π* and n → π* electronic transitions. matanginicollege.ac.inresearchgate.net

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals of the aromatic ring to antibonding π* orbitals. Substituted benzenes often show two such bands: the E2-band (ca. 200-230 nm) and the B-band (ca. 250-290 nm). The amino and thiol groups, acting as auxochromes, tend to cause a bathochromic (red) shift of these bands to longer wavelengths and an increase in their intensity (hyperchromic effect) compared to unsubstituted benzene.

n → π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen or sulfur atoms) to an antibonding π* orbital of the aromatic ring. hnue.edu.vn These transitions are often "forbidden" by symmetry rules, resulting in weak absorption bands that may be obscured by the more intense π → π* bands.

Detailed research findings would likely resemble the data presented in the following table, illustrating the characteristic electronic transitions for the compound.

| Transition Type | Typical λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Assignment |

|---|---|---|---|

| π → π | ~225 | ~8,500 | E2-Band (Aromatic Ring) |

| π → π | ~260 | ~7,200 | B-Band (Aromatic Ring, shifted) |

| n → π* | ~310 | ~2,500 | N/S lone pair → Aromatic Ring |

Solvatochromism is the change in the absorption or emission spectrum of a chemical compound as the polarity of the solvent is varied. wikipedia.org This effect provides valuable information about the difference in polarity between the ground and excited states of the molecule. For this compound, the presence of hydrogen-bond-donating (-NH₂, -SH) and accepting (lone pairs on N and S) groups suggests that its electronic spectrum will be sensitive to solvent polarity and hydrogen-bonding capacity. mdpi.comcdnsciencepub.com

A study of solvatochromic effects would involve recording the UV-Vis spectrum in a series of solvents with varying polarities. A bathochromic (red) shift with increasing solvent polarity typically indicates that the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift suggests the ground state is more polar. Given the charge-transfer character possible from the amino and thiol groups to the aromatic ring, a positive solvatochromism (bathochromic shift) is generally expected. researchgate.net

| Solvent | Polarity (ET(30) kcal/mol) | Observed λmax for n → π* transition (nm) |

|---|---|---|

| n-Hexane | 31.0 | 308 |

| Toluene | 33.9 | 312 |

| Acetone | 42.2 | 319 |

| Ethanol (B145695) | 51.9 | 325 |

| Water | 63.1 | 328 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₆BrNS), HRMS can distinguish its formula from other potential structures with the same nominal mass.

The presence of bromine is a key diagnostic feature in the mass spectrum, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, which will appear as a pair of peaks (M⁺ and [M+2]⁺) of nearly equal intensity. whitman.edunih.gov

Analysis of the fragmentation pattern provides structural information. Under electron ionization (EI), the molecular ion radical (M⁺•) is formed, which then undergoes fragmentation. Plausible pathways for this compound include:

Loss of a hydrogen atom: A common fragmentation for anilines, leading to a stable [M-H]⁺ ion. wikipedia.org

Loss of the thiol group: Cleavage to lose •SH.

Loss of bromine: Cleavage of the C-Br bond to form [M-Br]⁺.

Ring fragmentation: Subsequent loss of small neutral molecules like HCN from the aniline (B41778) moiety.

| m/z (Proposed Fragment) | Formula | Calculated Exact Mass | Observed Mass | Interpretation |

|---|---|---|---|---|

| 202.9510 / 204.9490 | [C₆H₆BrNS]⁺ | 202.9510 / 204.9489 | 202.9512 / 204.9491 | Molecular Ion [M]⁺• (⁷⁹Br / ⁸¹Br) |

| 123.9721 | [C₆H₄NS]⁺ | 123.9724 | 123.9723 | [M-Br]⁺ |

| 170.0191 / 172.0171 | [C₆H₅BrN]⁺ | 170.0180 / 172.0160 | 170.0182 / 172.0163 | [M-SH]⁺ |

| 92.0269 | [C₅H₄S]⁺ | 92.0268 | 92.0268 | [M-Br-HCN]⁺ |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.net A single-crystal X-ray diffraction study of this compound would unambiguously confirm its molecular structure and reveal details about its crystal packing.

Key structural features that would be elucidated include:

Conformation: The relative orientation of the amino and thiol groups with respect to the benzene ring.

Bond Parameters: Precise measurement of C-S, C-N, C-Br, and aromatic C-C bond lengths and angles for comparison with theoretical models.

Intermolecular Interactions: The presence of hydrogen bonds is highly probable. The -NH₂ and -SH groups can act as hydrogen bond donors, potentially forming a network of intermolecular interactions that dictate the crystal packing. Intramolecular hydrogen bonding between the ortho-disposed amino and thiol groups might also be possible. researchgate.net

Based on studies of similar aminophenol and aminothiophene derivatives, a plausible set of crystallographic data is presented below. mdpi.comresearchgate.netscirp.org

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₆H₆BrNS |

| Formula Weight | 204.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.55 |

| b (Å) | 6.10 |

| c (Å) | 11.95 |

| β (°) | 97.5 |

| Volume (ų) | 762.5 |

| Z (Molecules/unit cell) | 4 |

| Key Bond Length (C-Br) (Å) | ~1.90 |

| Key Bond Length (C-S) (Å) | ~1.77 |

| Key Bond Length (C-N) (Å) | ~1.39 |

| H-Bonding | Intermolecular N-H···S contacts expected |

Theoretical and Computational Chemistry Studies of 2 Amino 3 Bromothiophenol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are indispensable tools for elucidating the fundamental characteristics of molecules at the electronic level. Methods such as DFT, particularly with hybrid functionals like B3LYP, and Ab Initio techniques like Hartree-Fock (HF), are commonly employed to predict molecular structure, energy, and properties. mdpi.comscirp.org For a molecule like 2-Amino-3-bromothiophenol, these calculations can provide insights that are difficult to obtain through experimental means alone.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement of atoms. For this compound, the benzene (B151609) ring is expected to be largely planar. The primary conformational variables are the orientations of the amino (-NH2), bromo (-Br), and thiol (-SH) substituents relative to the ring and each other.

Computational studies on similar ortho-substituted anilines and thiophenols suggest that intramolecular interactions, such as hydrogen bonding between the hydrogen of the thiol group and the nitrogen of the amino group, could significantly influence the preferred conformation. researchgate.net DFT calculations would precisely determine the dihedral angles of the substituents to identify the global minimum energy conformer. nih.gov The planarity of the amino group is also a key parameter, as it is influenced by the electronic effects of the adjacent substituents. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents expected values based on DFT calculations of similar molecules. Actual values would require specific computation.

| Parameter | Predicted Value Range | Description |

| C-S Bond Length | 1.75 - 1.79 Å | Carbon-Sulfur single bond |

| C-N Bond Length | 1.39 - 1.42 Å | Carbon-Nitrogen single bond |

| C-Br Bond Length | 1.88 - 1.92 Å | Carbon-Bromine single bond |

| S-H Bond Length | 1.33 - 1.36 Å | Sulfur-Hydrogen single bond |

| C-S-H Bond Angle | 95° - 100° | Angle of the thiol group |

| C-N-H Bond Angle | 110° - 115° | Angle within the amino group |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). wuxiapptec.com

For this compound, the electron-donating nature of the amino and thiol groups suggests that the HOMO would be primarily localized on the aromatic ring, with significant contributions from the nitrogen and sulfur lone pairs. The LUMO is expected to be a π* orbital distributed across the aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap implies that less energy is required to excite an electron, correlating with higher chemical reactivity. wuxiapptec.comcore.ac.uk

Furthermore, calculations of charge distribution, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveal the partial atomic charges. This mapping helps identify electrophilic (positive) and nucleophilic (negative) sites within the molecule, predicting how it will interact with other reagents.

Table 2: Predicted Electronic Properties for this compound (Illustrative) These values are illustrative and based on trends observed in similar molecules.

| Property | Predicted Value | Significance |

| HOMO Energy | -5.5 to -6.0 eV | Electron-donating capability |

| LUMO Energy | -1.0 to -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Indicator of chemical reactivity and stability |

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can then be used to validate experimental findings or aid in spectral assignment. nih.govfrontiersin.orguncw.edurogue-scholar.org

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the infrared and Raman spectra. For this compound, characteristic vibrational modes would include N-H stretching (around 3300-3500 cm⁻¹), S-H stretching (around 2500-2600 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and the C-Br stretching vibration (typically below 700 cm⁻¹). nih.gov Comparing these calculated frequencies with experimental spectra helps confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. nih.gov The calculations would show distinct signals for the aromatic protons, influenced by the electronic donating/withdrawing effects of the substituents. The protons of the -NH2 and -SH groups would also have characteristic chemical shifts. These predictions are invaluable for assigning complex experimental NMR spectra.

Table 3: Predicted vs. Typical Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Feature | Typical Experimental Range | Predicted Computational Range |

| IR: N-H Stretch | 3300 - 3500 cm⁻¹ | 3400 - 3600 cm⁻¹ (often overestimated) |

| IR: S-H Stretch | 2550 - 2600 cm⁻¹ | 2500 - 2600 cm⁻¹ |

| ¹H NMR: Aromatic H | 6.5 - 7.5 ppm | 6.5 - 7.5 ppm |

| ¹³C NMR: Aromatic C | 110 - 140 ppm | 110 - 140 ppm |

Global reactivity descriptors, derived from the energies of the frontier orbitals, quantify the chemical reactivity of a molecule. scirp.orgnih.govresearchgate.net Based on Koopmans' theorem, the ionization potential (I) can be approximated by -E(HOMO) and the electron affinity (A) by -E(LUMO). From these, several key descriptors are calculated:

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).

Nucleophilicity Index (N): A measure of the electron-donating tendency.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules and predicting its behavior in chemical reactions.

Table 4: Calculated Global Reactivity Descriptors (Illustrative) Based on the illustrative electronic properties in Table 2.

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -E(HOMO) | 5.5 - 6.0 |

| Electron Affinity (A) | -E(LUMO) | 1.0 - 1.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.25 - 3.75 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 - 2.5 |

| Electrophilicity Index (ω) | χ² / 2η | 2.11 - 2.81 |

Computational Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing detailed energy profiles that map the transformation from reactants to products. researchgate.net This is particularly useful for understanding reactions involving multifunctional molecules like this compound.

A key application of computational chemistry is the ability to locate the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower barrier indicates a faster reaction.

For this compound, computational methods could elucidate the mechanisms of several important reactions:

Benzothiazole (B30560) Synthesis: The reaction of this compound with aldehydes or carboxylic acids to form benzothiazoles is a common synthetic transformation. mdpi.comresearchgate.netmdpi.comorganic-chemistry.orgresearchgate.netmdpi.com DFT calculations could map the entire reaction pathway, including the initial condensation, the cyclization step, and the final dehydration or oxidation, identifying the rate-determining step by comparing the energy barriers of each transition state.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the ring can be displaced by nucleophiles. Computational studies can model the formation of the Meisenheimer complex intermediate and calculate the energy barrier for the departure of the bromide ion, providing insight into the feasibility and kinetics of such substitution reactions. frontiersin.org

By calculating the energies of reactants, intermediates, transition states, and products, a complete free energy profile for a given reaction can be constructed, offering a deep, quantitative understanding of the reaction mechanism. nih.govnih.gov

Reaction Pathway Analysis and Selectivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful method for elucidating reaction mechanisms. For this compound, with its multiple reactive sites—the amino group, the thiol group, and the bromine-substituted aromatic ring—theoretical calculations can predict the most probable pathways for various reactions.

Key areas of investigation would include:

Electrophilic Aromatic Substitution: The amino and thiol groups are ortho-, para-directing activators. Computational models can quantify the activation energies for electrophilic attack at different positions on the benzene ring, thus predicting the regioselectivity of reactions like nitration or further halogenation. The interplay between the directing effects of the amino, thiol, and bromo substituents can be systematically evaluated.

Nucleophilic Reactions: The thiol group is a potent nucleophile. Reaction pathway analysis can model its participation in S-alkylation, S-arylation, and addition reactions. Furthermore, the bromine atom can undergo nucleophilic aromatic substitution under certain conditions, and computational studies can determine the feasibility and energy barriers associated with such transformations.

Cyclization Reactions: this compound is a precursor for heterocyclic compounds such as benzothiazoles. Theoretical modeling can map out the potential energy surface for intramolecular cyclization reactions, identifying transition states and intermediates to clarify the reaction mechanism.

Table 1: Hypothetical Computational Data for Reaction Pathway Analysis of this compound

| Reaction Type | Position of Attack | Calculated Activation Energy (kJ/mol) | Predicted Major Product |

|---|---|---|---|

| Electrophilic Nitration | C4 | 65 | 2-Amino-3-bromo-4-nitrothiophenol |

| Electrophilic Nitration | C6 | 80 | 2-Amino-3-bromo-6-nitrothiophenol |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational preferences and interactions with their environment.

The conformation of this compound, particularly the orientation of the amino and thiol groups, is expected to be influenced by the solvent. In polar protic solvents, hydrogen bonding between the solvent and the -NH2 and -SH groups would be significant. MD simulations can model these interactions and predict the most stable solvated conformations. This, in turn, can affect the molecule's reactivity, as solvent accessibility to the reactive sites can be altered.

In the solid state and in concentrated solutions, this compound molecules can interact with each other through various non-covalent forces, including hydrogen bonds (N-H···S, N-H···N, S-H···N), dipole-dipole interactions, and van der Waals forces. The bromine atom can also participate in halogen bonding. evitachem.com MD simulations can be employed to explore the preferred modes of intermolecular association and predict whether the molecule is likely to form dimers, oligomers, or larger aggregates.

Prediction of Thermochemical and Kinetic Properties

Quantum chemical calculations are highly effective in predicting the thermochemical properties of molecules. For this compound, properties such as the enthalpy of formation, entropy, and heat capacity can be computed with reasonable accuracy. These data are crucial for understanding the thermodynamics of reactions involving this compound.

Kinetic properties, such as rate constants, can be estimated using transition state theory in conjunction with the calculated activation energies from reaction pathway analysis. This allows for a quantitative prediction of reaction rates under different conditions.

Table 2: Predicted Thermochemical and Kinetic Data for a Hypothetical Reaction of this compound

| Parameter | Value |

|---|---|

| Enthalpy of Reaction (ΔH) | -85 kJ/mol |

| Entropy of Reaction (ΔS) | -20 J/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG) | -79 kJ/mol |

Note: This data is hypothetical and serves as an example of the types of properties that can be calculated.

Studies on the Influence of External Perturbations (e.g., Electric Fields) on Electronic Properties and Reactivity

The application of an external electric field can perturb the electronic structure of a molecule, leading to changes in its properties and reactivity. Computational studies can simulate the effect of an electric field on this compound. Such studies could reveal how the dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO) are affected. Changes in these electronic properties would, in turn, influence the molecule's reactivity towards electrophiles and nucleophiles, potentially offering a way to control reaction outcomes.

Coordination Chemistry of 2 Amino 3 Bromothiophenol As a Ligand

Ligand Coordination Modes and Denticity (S-, N-, S,N-Donor Properties)

2-Amino-3-bromothiophenol possesses two primary donor sites for coordination to metal centers: the sulfur atom of the thiol group and the nitrogen atom of the amino group. This allows it to function as a potentially bidentate ligand.

S-Donor Properties : The thiol group (-SH) can be deprotonated to form a thiolate (-S⁻), which is a soft Lewis base. Thiolates typically form strong coordinate bonds with soft Lewis acidic metal ions, such as late transition metals like Pd(II), Cu(I), and others. wikipedia.org

N-Donor Properties : The amino group (-NH₂) is a harder Lewis base compared to the thiolate. It readily coordinates to a wide range of transition metals, forming stable metal-nitrogen bonds.

S,N-Donor Properties and Denticity : The ortho-positioning of the amino and thiol groups makes this compound an excellent candidate for acting as a bidentate, S,N-chelating ligand. Upon coordination, it can form a stable five-membered ring with the metal ion. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate sulfur or nitrogen ligands alone. Depending on the reaction conditions and the metal ion's coordination preferences, the ligand can coordinate as a neutral molecule (less common) or, more typically, as a monoanionic ligand after deprotonation of the thiol group.

Synthesis of Metal Complexes Incorporating this compound

The synthesis of metal complexes with this compound generally involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The thiol group's propensity for oxidation to disulfides means that reactions may need to be carried out under an inert atmosphere.

The dual S,N-donor capability of this compound allows it to form complexes with a variety of transition metals.

Palladium (Pd) : As a soft metal, palladium has a high affinity for the soft sulfur donor of the thiolate. The structure of this compound is analogous to ligands used in palladium-catalyzed C-H functionalization, suggesting its potential to form stable square planar Pd(II) complexes. A typical synthesis would involve reacting a palladium(II) salt, such as PdCl₂, with the ligand in a solvent like ethanol (B145695) or acetonitrile.

Copper (Cu) : Copper can exist in multiple oxidation states (e.g., Cu(I), Cu(II)) and can form complexes with varied geometries. The synthesis might involve reacting a copper(II) salt with the ligand, potentially leading to square planar or distorted octahedral complexes.

Chromium (Cr) : Chromium(III) typically forms octahedral complexes. The synthesis of a Cr(III) complex with an analogous aminothiophene derivative, 2-amino-3-carbomethoxy-4,5,6,7-tetrahydrobenzo[b]thiophene, has been achieved by reacting Cr(NO₃)₃·9H₂O with the ligand in methanol, resulting in a complex where the ligand acts as a bidentate chelating agent. researchgate.netresearchgate.net A similar approach could be employed for this compound.

Depending on the stoichiometry and reaction conditions, this compound can participate in the formation of both mononuclear and polynuclear complexes.

Mononuclear Complexes : In a typical scenario, the ligand chelates to a single metal center, forming a mononuclear complex. For a metal ion (M) with a coordination number of four, a likely complex would have a stoichiometry of [M(L)₂], where L represents the deprotonated 2-amino-3-bromothiophenolate anion. An example based on the related 2-aminothiophenol (B119425) (ATP) ligand is the formation of bis-chelates with the composition [MCl₂(ATP)₂]. tsijournals.com

Polynuclear Complexes : The thiolate sulfur atom has lone pairs of electrons that can be used to bridge two or more metal centers, leading to the formation of polynuclear or cluster complexes. This bridging capability is a well-known feature of thiolate ligands in coordination chemistry. nih.gov The formation of such complexes would depend on factors like the metal-to-ligand ratio and the specific coordination geometry preferred by the metal ion.

Structural and Electronic Characterization of Metal-2-Amino-3-bromothiophenol Complexes

The structures and electronic properties of metal complexes derived from this compound are elucidated using a combination of spectroscopic and crystallographic techniques.

Spectroscopic methods provide indirect but powerful evidence for the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy : Coordination of the amino and thiol groups to a metal ion leads to characteristic shifts in their vibrational frequencies. The N-H stretching bands of the amino group, typically found in the 3300-3500 cm⁻¹ region for the free ligand, are expected to shift to lower wavenumbers upon coordination. The disappearance of the S-H stretching vibration (around 2550 cm⁻¹) would indicate deprotonation and coordination of the sulfur atom. Furthermore, new bands at lower frequencies, corresponding to M-N and M-S stretching vibrations, would appear in the far-IR region of the spectrum, providing direct evidence of metal-ligand bond formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum of the free ligand, the protons of the amino (-NH₂) and thiol (-SH) groups appear as distinct signals that are exchangeable with D₂O. Upon formation of a diamagnetic metal complex, the chemical shifts of the aromatic protons and the remaining N-H protons would be altered due to changes in the electronic environment. The disappearance of the -SH proton signal would confirm its deprotonation.

UV-Visible Spectroscopy : Metal complexes of this compound are expected to exhibit electronic transitions that are characteristic of the coordinated metal ion's d-orbital splitting (d-d transitions) and ligand-to-metal charge transfer (LMCT) bands, often involving the sulfur donor.

The following table summarizes the expected spectroscopic shifts upon complexation.

| Spectroscopic Technique | Free Ligand (Expected) | Coordinated Ligand (Expected Change) | Information Gained |

| FTIR | N-H stretch: ~3300-3500 cm⁻¹ | Shift to lower wavenumber | Coordination of Nitrogen |

| S-H stretch: ~2550 cm⁻¹ | Disappearance of band | Deprotonation and Coordination of Sulfur | |

| Appearance of M-N and M-S bands in far-IR | Direct evidence of M-L bonds | ||

| ¹H NMR | -SH proton signal present | Disappearance of signal | Deprotonation of Thiol |

| Aromatic and -NH₂ signals | Shift in chemical shifts | Change in electronic environment |

Single-crystal X-ray diffraction provides the most definitive structural information for metal complexes. While specific crystallographic data for complexes of this compound are not widely reported, the expected structural features can be inferred from related compounds.

Below is a table of representative structural parameters anticipated for a hypothetical square planar M(II) complex, [M(C₆H₅BrNS)₂], based on data from analogous metal-thiolate and metal-amine complexes.

| Parameter | Expected Value Range | Significance |

| Bond Lengths | ||

| M-S | 2.20 - 2.40 Å | Characterizes the metal-sulfur coordinate bond. |

| M-N | 2.00 - 2.20 Å | Characterizes the metal-nitrogen coordinate bond. |

| Bond Angles | ||

| S-M-N (bite angle) | 85° - 95° | Defines the geometry of the five-membered chelate ring. |